An In-Depth Technical Guide to PAF C-18:1: Structure, Properties, and Biological Significance
An In-Depth Technical Guide to PAF C-18:1: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) C-18:1, a naturally occurring ether phospholipid, plays a pivotal role in a myriad of physiological and pathological processes. As a potent lipid mediator, its functions are of significant interest in inflammation, immunology, and cardiovascular research. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of PAF C-18:1. Detailed experimental protocols for its study, a comparative analysis with other PAF species, and a depiction of its primary signaling pathway are included to serve as a valuable resource for the scientific community.
Introduction
Platelet-Activating Factor (PAF) is a family of bioactive phospholipids that mediate a wide range of inflammatory and physiological responses. PAF C-18:1, specifically 1-O-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine, is a member of this family characterized by an 18-carbon monounsaturated alkyl chain at the sn-1 position of the glycerol backbone. Like other PAF molecules, it exerts its effects at nanomolar concentrations by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[1] This interaction triggers a cascade of intracellular signaling events, leading to diverse cellular responses, including platelet aggregation, neutrophil chemotaxis, and the release of inflammatory mediators.[1][2]
Structure and Chemical Identity
The chemical structure of PAF C-18:1 is fundamental to its biological activity. It consists of a glycerol backbone with an ether-linked octadecenyl chain at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position. The presence of the ether linkage at sn-1 and the acetyl group at sn-2 are critical for its potent bioactivity.
Table 1: Chemical Identifiers for PAF C-18:1
| Identifier | Value |
| IUPAC Name | [(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Synonyms | 1-O-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine, 1-Oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine, C18:1 PAF |
| CAS Number | 85966-90-1 |
| Molecular Formula | C₂₈H₅₆NO₇P |
| Molecular Weight | 549.7 g/mol |
Physicochemical Properties
The physicochemical properties of PAF C-18:1 influence its solubility, stability, and interaction with biological membranes. The long, unsaturated alkyl chain imparts a significant hydrophobic character to the molecule, while the phosphocholine head group is hydrophilic, making it an amphipathic molecule.
Table 2: Physicochemical Properties of PAF C-18:1 and Related Analogs
| Property | PAF C-18:1 | PAF C-16:0 | PAF C-18:0 |
| Molecular Formula | C₂₈H₅₆NO₇P | C₂₆H₅₄NO₇P[2] | C₂₈H₅₈NO₇P[3] |
| Molecular Weight ( g/mol ) | 549.7 | 523.7[2] | 551.7[3] |
| Appearance | Colorless oil | Lyophilized powder[2] | Solution in ethanol[3] |
| Melting Point | -114.5 °C (for a solution in ethanol) | Not available | Not available |
| Boiling Point | 78 °C (for a solution in ethanol) | Not available | Not available |
| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 20 mg/mL, Water: 20 mg/mL[2] | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 25 mg/mL, Water: 30 mg/mL[2] | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 20 mg/mL, Water: 20 mg/mL[3] |
Biological Activity and Comparative Analysis
PAF C-18:1 is a potent chemoattractant and activator of various immune cells.[4] Its biological activity, however, can differ from that of other PAF species, such as PAF C-16:0 and PAF C-18:0, which have saturated alkyl chains. These differences are attributed to varying affinities for the PAF receptor.[1]
Table 3: Comparative Biological Activities of PAF Analogs
| Biological Activity | PAF C-18:1 | PAF C-16:0 | PAF C-18:0 |
| Neutrophil Chemotaxis | Induces human neutrophil chemotaxis, but is less potent than PAF C-16:0 and PAF C-18:0.[2] | Potent chemoattractant for polymorphonuclear neutrophils.[5] | Induces neutrophil chemotaxis.[2] |
| Eosinophil Migration | Equipotent to PAF C-16:0 and PAF C-18:0 in promoting eosinophil migration.[2] | Potent mediator of eosinophil migration. | Equipotent to PAF C-16:0 and PAF C-18:1 in promoting eosinophil migration.[2] |
| Platelet Aggregation | Less potent than PAF C-16:0 in inducing platelet aggregation.[3] | More potent mediator of platelet aggregation than PAF C-18:0.[2] | Less potent than PAF C-16:0 in inducing platelet aggregation.[3] |
| Macrophage Activation | Activates macrophages. | Activates guinea pig macrophages.[3] | Equipotent to PAF C-16:0 in activating guinea pig macrophages.[3] |
| PI Turnover (EC₅₀ in HCECs) | 5.9 ± 1.7 nM[5] | Not available | Not available |
Signaling Pathway
Upon binding to its G-protein coupled receptor (PAFR), PAF C-18:1 initiates a complex intracellular signaling cascade. The PAFR can couple to various G-proteins, including Gq, Gi, and G12/13, leading to the activation of multiple downstream effector enzymes.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This protocol describes a method to assess the chemotactic activity of PAF C-18:1 on isolated human neutrophils.[6][7]
I. Materials:
-
Boyden chamber apparatus with polycarbonate membranes (5.0 µm pore size)[7]
-
Ficoll-Paque and Dextran for neutrophil isolation
-
Hank's Balanced Salt Solution (HBSS)
-
PAF C-18:1 stock solution in ethanol
-
Chemoattractant (e.g., fMLP as a positive control)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemacolor or Wright's stain
-
Microplate reader
II. Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove erythrocytes.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the neutrophil pellet with HBSS and resuspend in HBSS at a concentration of 5 x 10⁶ cells/mL.[1]
-
Assess cell viability using Trypan Blue exclusion (should be >95%).
III. Chemotaxis Assay:
-
Prepare serial dilutions of PAF C-18:1 in HBSS. A typical concentration range to test is 1 pM to 100 nM.[1]
-
Add 25 µL of the PAF C-18:1 dilutions or control medium (HBSS with a corresponding amount of ethanol as vehicle control) to the lower wells of the Boyden chamber in triplicate.[8]
-
Place the polycarbonate membrane over the lower wells.
-
Add 40 µL of the neutrophil suspension (5 x 10⁶ cells/mL) to the upper wells of the chamber.[1]
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 20-60 minutes to allow for cell migration.[1][7]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane with Hemacolor or Wright's stain.
-
Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of myeloperoxidase.[6]
IV. Data Analysis:
-
Calculate the average number of migrated cells per high-power field for each concentration of PAF C-18:1.
-
Plot the number of migrated cells against the log of the PAF C-18:1 concentration to determine the dose-response relationship and calculate the EC₅₀.
References
- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
